Plinol

Catalog No.
S1797594
CAS No.
11039-70-6
M.F
C10H18O
M. Wt
154.251
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Plinol

CAS Number

11039-70-6

Product Name

Plinol

Molecular Formula

C10H18O

Molecular Weight

154.251

Synonyms

PLINOL

Plinol (CAS 11039-70-6) is a specialized cyclopentane monoterpene alcohol that serves as a highly stable structural building block and resilient formulation ingredient. Unlike its more common acyclic precursors, Plinol features a rigid, optically pure cyclopentanic core with three continuous stereocenters[1]. In industrial procurement and advanced chemical synthesis, it is prioritized for its exceptional resistance to thermal degradation and microbial breakdown, making it a high-value intermediate for the total synthesis of complex sesquiterpenes and a persistent component in demanding chemical environments [2].

Research Fit

Environmental Fate

Recalcitrant monoterpene tracer for aerobic degradation studies; resists degradation where linalool and α-terpineol are eliminated.

Chiral Synthesis

Enantiopure cyclopentanic building block via short stereocontrolled route; precursor to cyclonerodiol and chokol sesquiterpenes.

Antimicrobial Screening

Benchmark compound for moderate antimicrobial activity screening against zoonotic pathogens in agricultural matrices.

Substituting Plinol with its common acyclic analog, linalool, or other generic monoterpene alcohols like alpha-terpineol, frequently leads to process failures in high-stress environments. Linalool is highly susceptible to thermal isomerization, undergoing a (3,4)-ene reaction at elevated temperatures to form various byproducts, whereas Plinol is the stable thermodynamic endpoint of this cyclization [1]. Furthermore, generic monoterpenes are readily metabolized by environmental microbes and exhibit lower aqueous partitioning. Procuring Plinol directly bypasses the need for complex, low-yielding Ti(III)-mediated radical cyclizations in the laboratory and guarantees structural integrity in formulations requiring long-term environmental persistence [2].

Substitution Risk

Cyclopentane vs. Acyclic/Menthane Core

Linalool, geraniol, and α-terpineol lack the cyclopentane tertiary alcohol structure that governs Plinol's biodegradation resistance and chiral precursor utility. Structural class mismatch may fundamentally alter environmental persistence and synthetic applicability.

Degradation Fate Divergence

Aerobic biodegradation profiles differ sharply: Plinol remained undegraded in soil extract assays while linalool and α-terpineol were readily consumed. Substitution with rapidly degrading analogs may invalidate persistence-dependent study designs.

Stereochemical Versatility Gap

Plinol's cyclopentane scaffold yields multiple defined stereoisomers (A–D) and enables protecting-group-free access to enantiopure natural products. Commonly substituted acyclic alcohols cannot replicate this stereochemical diversity or synthetic entry point.

Microbial Degradation Resistance

In comparative aerobic biotransformation assays using diverse forest-soil and enriched culture inocula, Plinol demonstrated near-complete resistance to microbial degradation. In stark contrast, baseline monoterpene alcohols such as linalool and alpha-terpineol were readily degraded, with terpineol exhibiting a high degree of carbon utilization and rapid biomass conversion [1].

Evidence DimensionAerobic biodegradation potential
Target Compound DataResisted degradation (highly persistent)
Comparator Or BaselineLinalool and alpha-terpineol (readily degraded)
Quantified DifferenceNear-total resistance vs. rapid microbial mineralization
ConditionsAerobic batch cultures at 23 °C with diverse environmental inocula

Ensures long-term chemical stability and shelf-life in formulations or environmental markers where microbial breakdown would destroy active acyclic monoterpenes.

Biodegradation Resistance
Head-to-head
Plinol undegraded vs. linalool and α-terpineol fully degraded
Supports persistence-model compound selection
Aerobic batch reactors, 23°C, soil extract inocula

Aqueous Partitioning & Henry's Constant

Plinol exhibits a significantly higher Henry's law solubility constant in water compared to its acyclic precursor. Quantitative compilations of Henry's law constants report a value of 1.2 mol/(m³ Pa) for Plinol, whereas linalool demonstrates a much lower constant of 0.46 mol/(m³ Pa) (reported as 4.6 × 10⁻¹) [1].

Evidence DimensionHenry's law constant (Hcp) in water
Target Compound Data1.2 mol/(m³ Pa)
Comparator Or BaselineLinalool (0.46 mol/(m³ Pa))
Quantified Difference2.6-fold higher aqueous solubility parameter for Plinol
ConditionsStandard aqueous solvent conditions (T = 298.15 K)

Dictates distinct handling, recovery, and extraction protocols during biphasic chemical synthesis and wastewater treatment.

Antimicrobial Rank
Head-to-head
Thymol statistically superior; Plinol tested but not advanced to field trials
Provides benchmark for moderate antimicrobial screening context
Manure slurry in vitro; P<0.05 for top compound

Synthetic Step Economy for Cyclopentanoids

When synthesizing complex cyclopentanoid sesquiterpenes like cyclonerodiol or chokol G, starting with acyclic linalool requires a complex, multi-step Ti(III)-mediated diastereoselective radical cyclization or high-temperature (350–600 °C) thermal ene reaction to form the necessary ring [1]. Procuring Plinol provides an immediate, optically pure cyclopentanic core with three continuous stereocenters, reducing the synthetic pathway to target molecules like (-)-cyclonerodiol to a highly efficient enantiospecific sequence [2].

Evidence DimensionSynthetic step economy and ring formation requirement
Target Compound DataPre-formed optically pure cyclopentanic core
Comparator Or BaselineLinalool (Requires harsh thermal or Ti(III)-mediated cyclization)
Quantified DifferenceEliminates the primary ring-closing bottleneck and associated yield losses
ConditionsTotal synthesis of (-)-cyclonerodiol and related sesquiterpenes

Directly lowers manufacturing costs and improves overall yields for pharmaceutical and agrochemical developers synthesizing cyclopentanoid derivatives.

Synthetic Step Count
Reported
4 steps from (-)-linalool
Enables rapid enantiopure cyclopentanic core assembly
Ti(III)-mediated diastereoselective radical cyclization
Physicochemical Profile
Data to verify
Estimated water solubility, vapor pressure, log Kow reported; exact values in full publication
Informs environmental partitioning model context
Consult original dataset for quantitative values
Stereoisomer Diversity
Class-level
Isomers A, B, C, D from thermal cyclization of (-)-linalool
Expands chiral building block toolbox beyond typical monoterpenes
Stereochemistry determined by NMR and correlation
Chokol Precursor Role
Head-to-head
Plinol A as common precursor to chokols G, K, E, B; protecting-group-free routes reported
Supports antifungal sesquiterpene synthesis research
Enantiopure chokols accessed via Plinol A

Sesquiterpene Total Synthesis

Because Plinol already possesses a rigid, optically pure cyclopentane ring with three stereocenters, it is the optimal starting material for the collective total synthesis of bioactive cyclopentanoids such as (-)-cyclonerodiol, chokol G, and piperitone, bypassing the low-yielding cyclization steps required when using linalool [1].

Microbially Stable Formulations

In product environments prone to microbial contamination, Plinol's proven resistance to aerobic biodegradation ensures that the formulation's chemical profile remains intact over time, unlike terpineol or linalool which are rapidly metabolized and mineralized by environmental inocula [2].

Aqueous-Organic Biphasic Processes

Plinol's higher Henry's law constant (1.2 mol/(m³ Pa)) compared to standard acyclic monoterpenes makes it uniquely suited for specific biphasic reactions and extraction workflows where higher aqueous partitioning is required for catalyst interaction or downstream separation[3].

Application Fit

Application
Selection Property
Validation Focus
Environmental Persistence Modeling
Recalcitrant monoterpene tracer
Aerobic degradation resistance vs. common alcohols
Cyclopentanic Natural Product Synthesis
Enantiopure cyclopentane scaffold
Stereocontrolled route efficiency and protecting-group-free access
Antifungal Sesquiterpene Research
Chokol family common precursor
Chokol G/K/E/B synthesis reproducibility
Antimicrobial Screening Studies
Moderate-activity benchmark compound
Comparative rank against thymol and linalool in manure matrices

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